Structural Methylene-Spacer Differentiation vs. Direct-Linked Analog (CAS 1879889-49-2)
The target compound's distinguishing feature is the methylene (-CH2-) bridge between the difluorocyclohexyl ring and the tetrahydropyran amine. Its closest structural comparator, N-(4,4-difluorocyclohexyl)tetrahydro-2H-pyran-4-amine (CAS 1879889-49-2), lacks this spacer, directly connecting the amine to the cyclohexyl ring [1]. This methylene insertion increases the rotatable bond count and alters the pKa of the amine, enabling distinct reactivity profiles. In synthetic applications disclosed in patent methods, the methylene-bridged variant is specifically claimed for reductive amination sequences where the non-methylene-spacer analog fails to react under identical conditions [2].
| Evidence Dimension | Molecular connectivity and synthetic reactivity |
|---|---|
| Target Compound Data | Contains -CH2- spacer; molecular weight 233.3 g/mol; molecular formula C12H21F2NO |
| Comparator Or Baseline | N-(4,4-difluorocyclohexyl)tetrahydro-2H-pyran-4-amine (CAS 1879889-49-2); lacks -CH2- spacer; molecular weight 219.27 g/mol; C11H19F2NO |
| Quantified Difference | Difference of one methylene unit (14.03 g/mol); altered nitrogen basicity and steric accessibility based on chemical class principles |
| Conditions | Synthetic building block differentiation; consistent with general reactivity trends for secondary vs. primary alkyl amines |
Why This Matters
For procurement, selecting the methylene-spacer variant is mandatory when the intended synthetic route requires the specific steric and electronic properties conferred by the ethylene-amine motif, ensuring reaction compatibility and yield.
- [1] PubChem. (2024). N-(4,4-difluorocyclohexyl)tetrahydro-2H-pyran-4-amine. Compound Summary for CID 2228208. National Center for Biotechnology Information. View Source
- [2] US Patent US20080167488A1. Process for the Preparation of Geminal ((Difluorocycloalkyl)Methyl) Amines. Published July 10, 2008. View Source
